2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
Description
Historical Development of Nicotinonitrile Derivatives
Nicotinonitrile derivatives trace their origins to early 20th-century efforts to synthesize pyridine-based compounds for pharmaceutical applications. The parent compound, nicotinonitrile (3-cyanopyridine), was first produced via ammoxidation of 3-methylpyridine, a reaction catalyzed by mixed metal oxides to yield a nitrile-functionalized pyridine ring. This method, optimized for industrial-scale production, provided a critical precursor for niacin (vitamin B3) through enzymatic hydrolysis using Rhodococcus rhodochrous J1 nitrilase.
The Chichibabin synthesis, developed in 1924, marked a turning point by enabling pyridine ring formation from non-heterocyclic precursors such as aldehydes and ammonia. This approach laid the groundwork for diversifying pyridine derivatives, including nicotinonitriles. By the late 20th century, continuous-flow chemistry emerged as a transformative methodology. For instance, the semi-continuous synthesis of 2-bromo-4-methylnicotinonitrile from acetone and malononitrile demonstrated the feasibility of integrating solid-phase catalysts (e.g., Al₂O₃) and desiccants (3 Å molecular sieves) to achieve high-purity products in reduced reaction times. Such advancements underscored the shift from batch-based processes to modular, scalable systems capable of handling reactive intermediates like enamines and cyano groups.
Significance of Trifluoromethyl Substituents in Medicinal Chemistry
The trifluoromethyl (−CF₃) group has become a cornerstone of modern drug design due to its ability to enhance ligand-target interactions and improve pharmacokinetic properties. Statistical analyses of 28,003 compound pairs revealed that substituting methyl (−CH₃) with −CF₃ increased bioactivity by at least an order of magnitude in 9.19% of cases, particularly when positioned near aromatic residues (Phe, Tyr) or charged side chains (Arg, His). Quantum mechanics/molecular mechanics (QM/MM) calculations further demonstrated that −CF₃ substitutions on aromatic rings could yield binding energy gains up to −4.36 kcal/mol, driven by electrostatic and solvation effects. These properties make −CF₃ an invaluable tool for optimizing drug candidates’ metabolic stability and target affinity, as evidenced by its prevalence in FDA-approved therapeutics.
Research Evolution of 2-Hydroxy-4-[3-(Trifluoromethyl)phenyl]Nicotinonitrile
The integration of a trifluoromethylphenyl group into the nicotinonitrile scaffold represents a strategic fusion of heterocyclic and fluorinated chemistry. Early synthetic routes likely drew inspiration from Pinner cyclization, a method used to prepare 2-bromo-4-methylnicotinonitrile via HBr-mediated cyclization of enamine intermediates. Adapting this approach, researchers substituted the methyl group with a 3-(trifluoromethyl)phenyl moiety, leveraging Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the aryl ring. The hydroxyl group at the 2-position may arise from hydrolysis of a methoxy precursor or direct oxidation under controlled conditions.
Recent studies have focused on optimizing the regioselectivity of these reactions. For example, the use of Pd-catalyzed coupling agents with bulky phosphine ligands has been shown to suppress para-substitution byproducts, enhancing yields of the 3-(trifluoromethyl)phenyl isomer. Additionally, computational modeling has guided the design of steric and electronic modifiers to stabilize transition states during cyclization, reducing dimerization and oxidation side reactions.
Current Research Landscape and Unresolved Questions
Despite progress, several challenges hinder the broad application of this compound. First, its synthesis remains resource-intensive, requiring multiple purification steps to isolate the desired regioisomer. Continuous-flow systems, which improved the production of simpler nicotinonitriles, have yet to be adapted for this compound’s multi-step sequence. Second, the mechanistic basis for −CF₃’s bioactivity enhancement in this specific scaffold remains poorly understood. While QM/MM studies suggest electrostatic contributions dominate, experimental validation through crystallographic or kinetic studies is lacking.
Open questions also persist regarding the compound’s potential as a kinase inhibitor or antiviral agent. Preliminary docking simulations indicate high affinity for ATP-binding pockets due to the −CF₃ group’s hydrophobic interactions, but in vitro efficacy data are scarce. Furthermore, the impact of the hydroxyl group on solubility and membrane permeability warrants systematic structure-activity relationship (SAR) studies. Addressing these gaps could unlock applications in oncology and infectious disease therapeutics, positioning this compound as a versatile pharmacophore for future drug development.
Properties
IUPAC Name |
2-oxo-4-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-3-1-2-8(6-9)10-4-5-18-12(19)11(10)7-17/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQQWLUTICLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=O)NC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
- Reactivity Studies : The compound undergoes oxidation to form carboxylic acids, reduction to convert nitrile groups to amines, and electrophilic substitution on the aromatic ring. These reactions provide insights into reaction mechanisms and the development of new synthetic pathways.
Biological Applications
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of compounds related to nicotinonitriles. For instance, derivatives exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 62.5 μg/mL . This suggests potential applications in developing new antibiotics.
- Antiviral Properties : In the context of emerging viral threats like SARS-CoV-2, compounds based on nicotinonitriles are being investigated for their antiviral activities. Their structural features may enhance interactions with viral proteins, offering a pathway for therapeutic development .
Industrial Applications
- Agrochemical Development : The compound is used in the formulation of agrochemicals due to its stability and reactivity profiles. It can serve as a precursor for herbicides or insecticides that target specific pests while minimizing environmental impact.
- Material Science : The unique properties imparted by the trifluoromethyl group make this compound suitable for developing materials with enhanced thermal stability and chemical resistance, which are critical in various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of nicotinonitriles for their antimicrobial properties against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited potent activity with MIC values as low as 6.25 μg/mL, outperforming conventional antibiotics like amoxicillin . This underscores the potential of this compound as a lead compound in antibiotic development.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized a range of derivatives from this compound through various chemical reactions, including acylation and cyclization. These derivatives were assessed for their biological activities, revealing several candidates with promising anticancer properties against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Data Table: Summary of Biological Activities
| Compound | Target Organism | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| Compound A | S. aureus | Antibacterial | 12.5 |
| Compound B | E. coli | Antibacterial | 31.25 |
| Compound C | C. albicans | Antifungal | 12.5 |
| Compound D | SARS-CoV-2 | Antiviral | TBD |
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways . The hydroxyl and nitrile groups also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile can be compared with similar compounds such as:
2-Hydroxy-3-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group, affecting its reactivity and applications.
4-(trifluoromethyl)phenol: This compound lacks the nitrile group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is an organic compound with significant potential in biological research and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Compound Overview
- Chemical Formula : C13H7F3N2O
- Molecular Weight : 270.20 g/mol
- IUPAC Name : 2-oxo-4-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile
The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with biological targets, making it a candidate for various applications in medicinal chemistry.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to increase lipophilicity, which can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of biochemical pathways, influencing processes such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : Its unique structure allows it to bind to various receptors, potentially altering signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For example, research has shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.24 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 0.99 | Induction of apoptosis |
| HeLa (Cervical) | 2.57 | G2/M phase cell cycle arrest |
These findings suggest that the compound could be effective in targeting cancer cells through mechanisms such as apoptosis induction and disruption of microtubule dynamics .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been investigated. For instance, it has shown promising results in inhibiting α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism.
| Enzyme | % Inhibition at 500 μM |
|---|---|
| α-Glucosidase | 83.13 ± 0.80 |
| α-Amylase | 78.85 ± 2.24 |
| PTP-1B | 88.30 ± 1.50 |
These results indicate that this compound may have applications in managing diabetes through the inhibition of carbohydrate-digesting enzymes .
Study on Anticancer Properties
In a recent study, researchers evaluated the anticancer properties of a series of trifluoromethyl-containing compounds, including derivatives of this compound. The study found that these compounds exhibited a high degree of selectivity towards cancer cells compared to normal cells, with significant tumor inhibition rates observed in vivo models .
Investigation into Antidiabetic Effects
Another investigation focused on the antidiabetic effects of related compounds, revealing that they effectively reduced blood glucose levels in diabetic models by inhibiting key enzymes involved in glucose metabolism. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the established synthetic routes for 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves condensation reactions between substituted phenyl precursors and cyanopyridine derivatives. For example, analogous nicotinonitrile compounds (e.g., 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile) are synthesized via multicomponent reactions using nitrile-containing precursors under reflux conditions in polar aprotic solvents like DMSO or DMF . Catalysts such as HBF4 have been shown to enhance cyclization efficiency via anomeric-based oxidation pathways, improving yields to >70% in optimized setups . Key variables include:
- Temperature : Reactions often proceed at 80–120°C to balance kinetic control and thermal stability.
- Catalyst load : HBF4 (10–15 mol%) minimizes side reactions like hydrolysis of nitrile groups.
- Solvent polarity : Higher polarity solvents stabilize intermediates but may require longer reaction times.
Q. Table 1: Representative Reaction Conditions for Nicotinonitrile Derivatives
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HBF4 | DMF | 100 | 74 | |
| None | Ethanol | 80 | 52 |
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons in analogous compounds (e.g., 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile) resonate at δ 6.28–8.42 ppm, with nitrile carbons appearing near δ 116–120 ppm. Hydroxy and trifluoromethyl groups shift signals downfield due to electron withdrawal .
- X-ray crystallography : Bond-length analysis (e.g., C≡N: ~1.14 Å) confirms nitrile geometry, while dihedral angles between aromatic rings provide insight into conjugation effects .
- Mass spectrometry : High-resolution ESI-MS can validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 335.1 for C13H8F3N2O).
Q. Table 2: Example <sup>1</sup>H NMR Data for 2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (NH2) | 6.28 | Singlet |
| Aromatic (para-substituted) | 7.35–8.42 | Multiplet |
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for functionalization .
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The trifluoromethyl group’s hydrophobicity enhances binding affinity to hydrophobic pockets, while the hydroxy group may form hydrogen bonds .
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. fluorescence)?
Methodological Answer: Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges). For example:
- Cytotoxicity : IC50 values vary with mitochondrial activity assays (MTT vs. resazurin). Normalize data using positive controls (e.g., doxorubicin) .
- Fluorescence quenching : Competitive binding with serum albumin may reduce signal intensity. Use time-resolved spectroscopy to distinguish static vs. dynamic quenching .
Q. How are photophysical properties (e.g., fluorescence quantum yield) quantified for applications in bioimaging?
Methodological Answer:
- Quantum yield (Φ) : Measure using integrating spheres with a reference standard (e.g., quinine sulfate). For nicotinonitrile derivatives, Φ ranges from 0.2–0.4 in DMSO due to intramolecular charge transfer .
- Solvatochromism : Test emission spectra in solvents of varying polarity. Increased red-shifting in polar solvents confirms π→π* transitions .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
